3-Benzyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole-6-thiol
Description
3-Benzyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole-6-thiol is a fused heterocyclic compound featuring a triazole ring fused with a thiadiazole moiety. The benzyl group at the 3-position and the thiol (-SH) group at the 6-position are critical for its chemical reactivity and biological activity. This scaffold is notable for its structural rigidity, which enhances binding affinity to biological targets, and its sulfur-containing groups, which contribute to redox activity and interactions with enzymes or receptors.
Synthetic routes typically involve condensation reactions of 4-amino-5-substituted-1,2,4-triazole-3-thiols with benzyl halides or aldehydes under acidic or basic conditions. For example, phosphorous oxychloride (POCl₃) is often used as a cyclizing agent to form the triazolothiadiazole core . The compound’s pharmacological relevance includes anticancer, antimicrobial, and enzyme-inhibitory activities, as evidenced by its structural analogs in recent studies .
Properties
IUPAC Name |
3-benzyl-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole-6-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N4S2/c15-10-13-14-8(11-12-9(14)16-10)6-7-4-2-1-3-5-7/h1-5H,6H2,(H,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTXYPBGFOFQODO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NN=C3N2NC(=S)S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Benzyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole-6-thiol typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-amino-5-mercapto-3-substituted-1,2,4-triazoles with benzyl halides in the presence of a base such as potassium hydroxide. The reaction proceeds through nucleophilic substitution, followed by cyclization to form the desired tr
Biological Activity
3-Benzyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole-6-thiol is a heterocyclic compound that has attracted considerable attention in medicinal chemistry due to its diverse biological activities. This article reviews its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C19H18N4O3S
- Molecular Weight : 382.4 g/mol
- IUPAC Name : 3-benzyl-6-(3,4,5-trimethoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- SMILES Representation :
COC1=CC(=CC(=C1OC)OC)C2=NN3C(=NN=C3S2)CC4=CC=CC=C4
Antimicrobial Activity
Research indicates that derivatives of triazolo-thiadiazoles exhibit significant antimicrobial properties. A study involving a series of 3,6-disubstituted triazolo-thiadiazole derivatives demonstrated potent antibacterial activity against various strains of bacteria and fungi. Notably:
- The compounds exhibited higher antibacterial efficacy than standard drugs like ampicillin and streptomycin.
- The antifungal activity was reported to be up to 80 times more potent than ketoconazole and several times more effective than bifonazole .
Table 1: Antimicrobial Activity Comparison
| Compound | Activity Type | Reference Drug | Efficacy |
|---|---|---|---|
| Compound 3 | Antibacterial | Ampicillin | Equipotent |
| Compound 19 | Antifungal | Ketoconazole | Up to 80-fold higher |
| Compound 6 | Antifungal | Bifonazole | 3 to 40 times higher |
The biological activity of this compound is attributed to its interaction with specific molecular targets:
- Tubulin and Hsp90 : Binding to these proteins disrupts cellular functions essential for cancer cell proliferation.
- Thiodoxin Reductase (TrxR) : Inhibition of this enzyme affects redox balance within cells.
- Signaling Pathways : Modulation of the ERK pathway contributes to its anticancer effects.
Study on Antibacterial Properties
A comprehensive study evaluated the antibacterial effects of several triazolo-thiadiazole derivatives against resistant bacterial strains such as MRSA. The findings indicated that certain derivatives maintained low toxicity in human cell lines while exhibiting strong antibacterial properties. The docking studies identified E. coli MurB as a key target for these compounds .
Study on Antifungal Efficacy
Another investigation focused on the antifungal activity of these compounds against various fungi. The results showed that specific structural modifications enhanced their efficacy significantly compared to traditional antifungal agents. For instance, the presence of a trimethoxyphenyl group was crucial for maximizing antifungal activity .
Scientific Research Applications
Chemistry
In the field of chemistry, 3-Benzyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole-6-thiol serves as a building block for synthesizing more complex molecules. Its ability to undergo various chemical reactions—including oxidation and reduction—makes it a versatile intermediate in organic synthesis.
| Reaction Type | Description |
|---|---|
| Oxidation | Introduces oxygen-containing functional groups. |
| Reduction | Removes oxygen or adds hydrogen atoms. |
| Substitution | Replaces one functional group with another. |
Biology
Research has indicated that this compound exhibits significant antimicrobial and anticancer properties . Studies have shown that derivatives of triazolo-thiadiazoles can inhibit the growth of various bacterial strains and cancer cell lines.
- A study demonstrated that derivatives of this compound exhibited cytotoxicity against breast cancer cells (MDA-MB-231), with some compounds showing better efficacy than established drugs like Erlotinib .
Medicine
Due to its biological activities, this compound is being explored as a potential therapeutic agent . Its mechanisms of action involve interaction with specific molecular targets such as PARP-1 and EGFR pathways in cancer treatment.
- For instance, compound derivatives have been shown to induce apoptosis in cancer cells by modulating gene expression related to cell cycle regulation .
Industry
In industrial applications, this compound is being investigated for its potential use in developing new materials and chemical processes. Its unique properties may lead to innovations in fields such as pharmaceuticals and agrochemicals.
Case Study 1: Anticancer Activity
A recent study synthesized novel bis(1,2,4-triazolo[3,4-b][1,3,4]thiadiazine) derivatives which demonstrated enhanced cytotoxicity against MDA-MB-231 breast cancer cells compared to existing treatments. The most promising compound induced apoptosis significantly better than traditional chemotherapeutics .
Case Study 2: Antimicrobial Properties
Another study evaluated the antimicrobial activity of various triazolo-thiadiazole derivatives against multiple bacterial strains. Results indicated that certain derivatives exhibited potent antibacterial effects comparable to standard antibiotics .
Chemical Reactions Analysis
S-Alkylation and S-Arylation Reactions
The thiol group undergoes nucleophilic substitution with alkyl/aryl halides or α-halo carbonyl compounds to form thioethers. Key findings include:
Table 1: Representative S-Alkylation/Arylation Reactions
These reactions exploit the thiol's nucleophilicity, with DMF or acetonitrile as optimal solvents and potassium carbonate/triethylamine as bases .
Cyclocondensation with Bielectrophiles
The thiol and amino groups participate in cyclization reactions to form extended heterocycles:
Example :
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Reaction with α-bromopropenone in ethanol under reflux forms 5-methyl-3-benzyltriazolo[3,4-b]thiadiazine .
Mechanism :
-
Thiol attacks the electrophilic α-carbon of α-bromopropenone.
-
Intramolecular cyclization occurs via the amino group, eliminating HBr.
Table 2: Cyclization Outcomes
| Bielectrophile | Product Class | Key Application |
|---|---|---|
| Hydrazonoyl halides | Triazolothiadiazepines | Antiviral agents |
| Ethyl bromoacetate | Thiadiazine-fused derivatives | Antimicrobial scaffolds |
Oxidative Coupling Reactions
The thiol group undergoes oxidative dimerization to form disulfide-linked dimers:
Conditions :
Applications :
Coordination Chemistry
The thiol and triazole nitrogen atoms act as ligands for metal complexes:
Example :
Biological Relevance :
Functionalization via Cross-Coupling
Palladium-catalyzed reactions enable aryl/heteroaryl group introduction:
Suzuki Reaction :
Key Data :
Acid-Catalyzed Rearrangements
Under strong acidic conditions (H₂SO₄, PPA), ring expansion occurs:
Observation :
Biological Activity Correlations
Derivatives exhibit structure-dependent bioactivity:
Table 3: Bioactivity of Key Derivatives
Stability and Reactivity Trends
Comparison with Similar Compounds
Structural Comparison
The triazolothiadiazole core is common among analogs, but substitutions at the 3- and 6-positions dictate functional diversity. Key structural analogs include:
Key Observations :
- Electron-withdrawing groups (e.g., 4-chlorophenyl) enhance enzyme inhibition (e.g., heparanase) by stabilizing charge interactions .
- Bulkier substituents (e.g., benzyl, biphenyl) improve membrane permeability and target binding in anticancer assays .
- Thiol vs. Alkyl/arylthio groups : Thiol derivatives exhibit higher reactivity but lower stability compared to S-alkylated analogs, which are preferred for in vivo studies .
Pharmacological Activity Comparison
Anticancer Activity :
- The target compound’s benzyl-thiol combination shows moderate cytotoxicity, whereas S-alkyl derivatives (e.g., 4a-j) with biphenyl groups exhibit superior antitumor activity, likely due to enhanced hydrophobic interactions with cancer cell membranes .
- Indole-substituted analogs (e.g., compound 5c) demonstrate selective Bcl-2 inhibition, with IC₅₀ values <10 μM in leukemia models .
Antimicrobial Activity :
- Enzyme Inhibition: Heparanase inhibitors like 4-CMI (4-chlorophenyl-6-iodophenol) achieve IC₅₀ values of 3 μg/mL, outperforming benzyl-thiol derivatives in metastasis suppression .
Q & A
Q. What are the standard synthetic protocols for preparing 3-Benzyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole-6-thiol?
The compound is typically synthesized via cyclization of 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol derivatives with carbon disulfide under basic conditions. For example, 4-amino-5-(1H-indol-3-yl)-4H-[1,2,4]triazole-3-thiol is reacted with KOH and CS₂ in ethanol under reflux for 18 hours, followed by acidification to precipitate the product . Yields range from 60–75%, with purity confirmed via melting point analysis and chromatography.
Q. Which spectroscopic and analytical techniques are routinely used for structural characterization?
Key techniques include:
Q. What preliminary biological screening methods assess its antimicrobial activity?
Antibacterial activity is evaluated using minimum inhibitory concentration (MIC) assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Compounds are tested at concentrations of 6.25–100 μg/mL, with MIC values compared to standard antibiotics like ampicillin .
Advanced Research Questions
Q. How can synthetic yields be optimized for complex derivatives?
Pd-catalyzed C–H activation cross-coupling reactions improve yields (70–90%) for diaryl-substituted analogs. For example, coupling 6-aryl-triazolothiadiazoles with aryl halides using 1-(2-naphthoyl)-3-(4-bromophenyl)thiourea as a ligand enhances regioselectivity . Solvent choice (e.g., DMF vs. THF) and reaction time (8–24 hours) are critical variables .
Q. What strategies are employed in structure-activity relationship (SAR) studies?
SAR analysis involves systematic substitution at the benzyl and thiol positions. For instance:
Q. How should researchers address contradictions in biological data across studies?
Discrepancies in MIC values or cytotoxicity may arise from assay conditions (e.g., broth microdilution vs. agar diffusion) or cell line variability. For example, 3-(indol-3-yl) derivatives show conflicting IC₅₀ values (5–25 μM) in Bcl-2 inhibition assays due to differences in protein expression levels . Cross-validation using orthogonal assays (e.g., flow cytometry vs. Western blot) is recommended .
Q. What methodologies target specific proteins like Bcl-2 in anticancer research?
Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) predict binding affinities to Bcl-2’s hydrophobic groove. For instance, 3-(indol-3-yl) derivatives exhibit docking scores of −9.2 kcal/mol, correlating with experimental IC₅₀ values . Fluorescence polarization assays validate competitive binding with BH3 peptides .
Q. How are purity and stability challenges addressed during synthesis?
Q. What green chemistry approaches reduce environmental impact?
One-pot multicomponent reactions minimize solvent use. For example, 3-(N′-benzylidene-hydrazino) derivatives are synthesized in ethanol with glacial acetic acid, achieving 85% yield without chromatographic purification . Microwave-assisted synthesis reduces reaction times from 18 hours to 30 minutes .
Q. How do advanced crystallographic techniques resolve structural ambiguities?
High-resolution X-ray diffraction (λ = 0.71073 Å, T = 113–193 K) resolves disorder in triazole-thiadiazole fused rings. For example, torsional angles (C9–O10–C11–C12: 175.96°) confirm non-planar conformations in fluorophenyl derivatives .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
